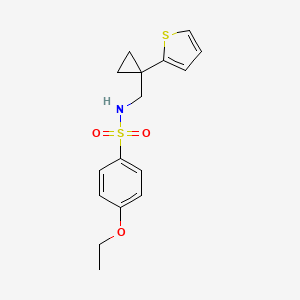

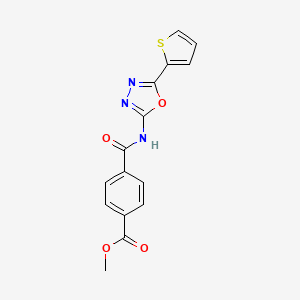

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide compounds is a well-documented area of research, with various studies focusing on the development of high-affinity inhibitors for different enzymes and receptors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield compounds with significant inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been explored, with the resulting compounds showing potential as carbonic anhydrase inhibitors and possessing cytotoxic activities . These studies highlight the versatility of sulfonamide compounds and their relevance in therapeutic applications.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. Spectroscopic studies, including NMR and X-ray crystallography, have been employed to determine the structure of these compounds. For example, the crystal structure of a Schiff base sulfonamide has been elucidated, revealing the existence of enol-imine tautomerism in both solid-state and solution . Additionally, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide has been characterized, with density functional theory (DFT) calculations corroborating the experimental findings . These structural analyses are essential for understanding the interaction of sulfonamides with their biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, which are often integral to their function as chemosensors or inhibitors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been found to act as a selective chemosensor for Ag(+) ions, with the detection mechanism involving an increase in intramolecular charge transfer (ICT) upon binding to the ion . This reaction is supported by TD-DFT calculations, which provide insight into the electronic changes occurring during the sensing process.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as their nonlinear optical (NLO) properties, are of significant interest for various applications. The study of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has revealed their potential for optical limiting applications, as determined by the open-aperture z-scan technique . These findings demonstrate the multifunctional nature of sulfonamide compounds and their potential use in advanced materials and technologies.

properties

IUPAC Name |

4-ethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-2-20-13-5-7-14(8-6-13)22(18,19)17-12-16(9-10-16)15-4-3-11-21-15/h3-8,11,17H,2,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFXQHIFAMLSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B3020120.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)

![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)

![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)